2-(2,4-dichlorophenoxy)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
CAS No.: 2549019-65-8
Cat. No.: VC11829878
Molecular Formula: C16H17Cl2N3O2
Molecular Weight: 354.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-65-8 |
|---|---|
| Molecular Formula | C16H17Cl2N3O2 |
| Molecular Weight | 354.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H17Cl2N3O2/c1-11-5-19-21(6-11)9-12-7-20(8-12)16(22)10-23-15-3-2-13(17)4-14(15)18/h2-6,12H,7-10H2,1H3 |
| Standard InChI Key | ONPCBTXDEKMYBT-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
This section would introduce the compound, including its chemical name, molecular formula, and potential applications or relevance in fields such as pharmaceuticals, agriculture, or material science.
Synthesis
This section would detail synthetic pathways for the compound:
-
Starting materials and reagents.
-
Reaction conditions (temperature, catalysts, solvents).
-
Purification techniques (e.g., recrystallization, chromatography).
-
Yield and efficiency of the synthesis.
Analytical Characterization
Methods used to confirm the structure:
-
NMR Spectroscopy: Proton and carbon spectra to identify functional groups.
-
Mass Spectrometry: Molecular ion peak for molecular weight confirmation.
-
Infrared (IR) Spectroscopy: Functional group identification (e.g., C=O stretching).
-
X-Ray Crystallography: For detailed structural elucidation if applicable.
Applications
Potential uses of the compound:
-
Pharmaceuticals: If it shows bioactivity (e.g., antimicrobial, anti-inflammatory).
-
Agriculture: Potential as a pesticide or herbicide due to the dichlorophenoxy group.
-
Material Science: Role in polymer synthesis or as an intermediate.
Toxicity and Environmental Impact
Discuss any known or predicted toxicological effects:
-
Acute and chronic toxicity studies.
-
Biodegradability and environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume